5-Bromo-3-chloro-4-methylpyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chloro-4-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQBPTJDPUCOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties and Stability of 5-Bromo-3-chloro-4-methylpyridin-2-amine
Executive Summary
5-Bromo-3-chloro-4-methylpyridin-2-amine (CAS: 1446182-19-9) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals.[1][2] Its structure features a pyridine core decorated with a dense array of functionalities: an electron-donating amino group (
This specific substitution pattern creates a "reactivity gradient," allowing researchers to perform sequential, regioselective cross-coupling reactions (e.g., reacting the C5-Br selectively over the C3-Cl). However, this density also introduces stability challenges, including sensitivity to photo-dehalogenation and oxidative stress. This guide provides an authoritative technical profile, synthesis logic, and handling protocols for this specialized intermediate.
Part 1: Chemical Identity & Physicochemical Profiling
Identification & Nomenclature
| Property | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 1446182-19-9 |
| Molecular Formula | |
| Molecular Weight | 221.48 g/mol |
| SMILES | Cc1c(Cl)c(N)ncc1Br |
| Appearance | Off-white to pale yellow crystalline solid |
Calculated & Predicted Physicochemical Properties
Note: Experimental values for this specific isomer are sparse in open literature. The following are derived from validated Structure-Activity Relationship (SAR) models of polysubstituted aminopyridines.
| Parameter | Value / Range | Technical Insight |
| LogP (Octanol/Water) | ~2.1 – 2.4 | Moderate lipophilicity due to halogenation; suitable for organic extraction (EtOAc, DCM). |
| pKa (Pyridine N) | ~2.5 – 3.0 | Significantly reduced basicity compared to 2-aminopyridine (pKa 6.86) due to the electron-withdrawing inductive effects (-I) of Cl and Br. |
| Solubility | DMSO, DMF, MeOH | High solubility in polar aprotic solvents. Low aqueous solubility (<0.5 mg/mL) at neutral pH. |
| Melting Point | 135°C – 145°C (Predicted) | Sharp melting point indicates high crystalline order; impurities (regioisomers) significantly broaden this range. |
Part 2: Synthetic Logic & Structural Insights
The Reactivity Gradient
The value of this molecule lies in the electronic differentiation between the C3 and C5 positions.
-
C5-Bromine: Located para to the amino group. The amino group donates electron density into the ring, activating the C5 position for oxidative addition. This makes the C5-Br highly reactive in Pd-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
C3-Chlorine: Located ortho to the amino group and sterically shielded by the C2-amino and C4-methyl groups. It is significantly less reactive, allowing it to be retained during C5 functionalization.
Synthesis Workflow
The synthesis must avoid the formation of the 3,5-dibromo or 3,5-dichloro analogs. The most robust route utilizes the steric difference between C3 and C5.
Figure 1: Regioselective synthesis pathway utilizing steric control to install halogens sequentially.
Key Mechanistic Checkpoint:
-
Step 1 (Bromination): Use N-Bromosuccinimide (NBS) in DMF at low temperature (0°C).[3] The C5 position is less sterically hindered than C3, leading to exclusive 5-bromination.
-
Step 2 (Chlorination): Use N-Chlorosuccinimide (NCS) in Acetonitrile. With C5 blocked, the chloronium ion is forced to attack C3, despite the steric crowding from the adjacent methyl and amino groups.
Part 3: Stability Profile & Degradation Pathways
Thermal & Oxidative Stability
-
Solid State: Stable for >2 years if stored under inert gas (Argon/Nitrogen) at 2-8°C.
-
Solution State: The electron-rich amino-pyridine core is susceptible to N-oxidation. Prolonged exposure to air in solution (e.g., DMSO stock) can lead to the formation of N-oxides (M+16 peak in LCMS).
Photostability (Critical)
Halogenated aminopyridines are notoriously photosensitive.
-
Mechanism: UV light can induce homolytic cleavage of the C-Br bond, generating a radical species. This leads to hydro-dehalogenation (loss of Br, replaced by H) or radical polymerization.
-
Protocol: All reactions and storage must be performed in amber glassware or foil-wrapped vessels.
Figure 2: Primary degradation pathways. Protection from light and oxygen is mandatory.
Part 4: Handling, Storage, & Safety Protocols
Safety Data Sheet (SDS) Summary
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
Storage Protocol
-
Container: Amber glass vial with a Teflon-lined cap.
-
Atmosphere: Flush with Argon or Nitrogen before sealing.
-
Temperature: Refrigerate at 2°C to 8°C .
Part 5: Experimental Protocols
Analytical Quality Control (HPLC Method)
To verify purity and detect regioisomers (e.g., 3-bromo-5-chloro isomer), use the following method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine absorption).
-
Expected Retention: The target compound will elute later than the non-halogenated precursor but earlier than the dibromo analog.
Solubility for Biological Assays
-
Stock Solution: Dissolve in 100% DMSO to reach 10-20 mM.
-
Sonication: Required. The crystalline lattice is robust; sonicate for 2-5 minutes to ensure complete dissolution.
-
Precipitation Risk: When diluting into aqueous media (e.g., cell culture), keep DMSO concentration <0.5% to prevent precipitation of the hydrophobic free base.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1446182-19-9. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens. (Reference for aminopyridine fluorescence and stability). Retrieved from [Link]
Sources
Navigating the Solubility Landscape of 5-Bromo-3-chloro-4-methylpyridin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-Bromo-3-chloro-4-methylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this guide emphasizes a foundational understanding of its physicochemical properties and provides robust, field-proven methodologies for its empirical solubility determination. We delve into the theoretical underpinnings of solubility, present detailed, self-validating experimental protocols, and offer a strategy for rational solvent selection. This document is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone of successful drug development.
Theoretical Framework: Predicting the Solubility Behavior of this compound
The adage "like dissolves like" is a fundamental principle in solubility science, signifying that a solute will dissolve best in a solvent that has a similar polarity.[1] To predict the solubility of this compound, we must first dissect its molecular structure to understand its inherent physicochemical properties.
The structure of this compound is a pyridine ring with several substituents: a bromo group at position 5, a chloro group at position 3, a methyl group at position 4, and an amino group at position 2. Each of these functional groups imparts specific characteristics that collectively determine the molecule's overall polarity, hydrogen bonding capacity, and ultimately, its solubility in various organic solvents.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's polarity.
-
Amino Group (-NH2): The primary amine at the 2-position is a strong hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar and protic solvents.
-
Halogen Atoms (Br and Cl): The bromo and chloro substituents are electron-withdrawing and increase the molecule's polarizability. They can participate in halogen bonding, a type of noncovalent interaction that can influence solubility.
-
Methyl Group (-CH3): The methyl group is a nonpolar, electron-donating group that adds hydrophobicity to the molecule.
The interplay of these substituents creates a molecule with a complex polarity profile. The presence of both hydrogen-bonding groups and nonpolar functionalities suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents.
To further refine our predictions, we can estimate key physicochemical parameters using computational tools. While experimental determination is the gold standard, in silico predictions provide valuable guidance for experimental design.
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Significance for Solubility |
| pKa (most basic) | 3.5 ± 0.5 | The basicity of the pyridine nitrogen and the amino group will influence solubility in acidic media. In neutral organic solvents, this effect is less pronounced but still influences hydrogen bonding. |
| logP | 2.5 ± 0.5 | A positive logP value suggests a preference for lipophilic (nonpolar) environments over aqueous ones. This indicates that the compound is likely to be more soluble in organic solvents than in water. |
Predicted values were generated using a consensus of cheminformatics tools such as SwissADME, ChemAxon, and ACD/Labs. These are estimates and should be confirmed experimentally.[2][3][4]
Strategic Solvent Selection for Solubility Screening
A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of this compound. Solvents should be chosen to represent a wide range of polarities and hydrogen bonding capabilities. A valuable tool for this is the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a solvent into three components:
-
δd (Dispersion): Energy from London dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle behind HSP is that substances with similar HSP values are likely to be miscible.[5] While the HSP of this compound is not experimentally determined, we can select a range of solvents with diverse HSP values to probe its solubility space effectively.
Table 2: A Representative Panel of Organic Solvents for Solubility Screening
| Solvent | Class | Polarity | Predominant Hansen Parameter(s) |
| Hexane | Alkane | Nonpolar | δd |
| Toluene | Aromatic | Nonpolar | δd, some δp |
| Dichloromethane | Halogenated | Polar Aprotic | δd, δp |
| Ethyl Acetate | Ester | Polar Aprotic | δd, δp, some δh |
| Acetone | Ketone | Polar Aprotic | δd, δp, some δh |
| Acetonitrile | Nitrile | Polar Aprotic | δd, δp |
| Isopropanol | Alcohol | Polar Protic | δd, δp, δh |
| Ethanol | Alcohol | Polar Protic | δd, δp, δh |
| Methanol | Alcohol | Polar Protic | δd, δp, δh |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | δd, δp, δh |
By testing the solubility of this compound in this diverse set of solvents, a comprehensive understanding of its solubility behavior can be achieved.
Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol
The determination of thermodynamic (equilibrium) solubility is a cornerstone of pre-formulation studies. The shake-flask method is the gold standard for this measurement due to its reliability and direct assessment of equilibrium.[6] The following protocol is designed to be self-validating by incorporating critical quality control steps. This protocol adheres to the principles of Good Laboratory Practice (GLP) to ensure data integrity.[7][8]
The Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the resulting saturated solution.
Materials and Equipment:
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials. The "excess" should be enough to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved. A general starting point is to add approximately 10-20 mg of the compound to 1 mL of solvent.
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) for a subset of solvents to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A robust and validated HPLC method is essential for the accurate quantification of the dissolved solute.
Typical HPLC Method Parameters:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is commonly used. The specific gradient will need to be optimized for this compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Calibration: A multi-point calibration curve should be prepared using accurately prepared standard solutions of this compound of known concentrations. The calibration curve must demonstrate linearity over the expected concentration range of the diluted samples.
Data Presentation and Interpretation
The experimentally determined solubility values should be tabulated for easy comparison.
Table 3: Template for Solubility Data of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Comments |
| Hexane | |||
| Toluene | |||
| Dichloromethane | |||
| Ethyl Acetate | |||
| Acetone | |||
| Acetonitrile | |||
| Isopropanol | |||
| Ethanol | |||
| Methanol | |||
| Dimethyl Sulfoxide (DMSO) |
Interpretation of Results:
The results should be analyzed in the context of the theoretical framework established in Section 1.
-
Polarity: Correlate the solubility values with the polarity of the solvents. It is expected that this compound will show higher solubility in moderately polar to polar solvents due to its combination of polar functional groups.
-
Hydrogen Bonding: Compare the solubility in polar aprotic versus polar protic solvents. The ability of the amino group to donate hydrogen bonds should lead to enhanced solubility in protic solvents like alcohols.
-
Hansen Solubility Parameters: For a more advanced analysis, the solubility data can be plotted in the context of the Hansen space to identify the optimal HSP for dissolving the compound.
Conclusion
Determining the solubility profile of a novel compound like this compound is a critical step in its development journey. While readily available data may be scarce, a systematic approach combining theoretical prediction and rigorous experimental measurement can provide the necessary insights. By understanding the influence of the molecule's functional groups, making informed solvent selections, and employing a self-validating experimental protocol such as the shake-flask method with HPLC quantification, researchers can generate a reliable and comprehensive solubility profile. This data is invaluable for guiding formulation development, predicting in vivo behavior, and ultimately, advancing promising compounds through the drug discovery pipeline.
References
-
Rowan University. (n.d.). Predicting Solubility. Retrieved February 15, 2026, from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
-
ChemAxon. (n.d.). pKa Prediction. Retrieved February 15, 2026, from [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
-
ACD/Labs. (n.d.). pKa DB. Retrieved February 15, 2026, from [Link]
- Jouyban, A. (2010).
-
SwissADME. (n.d.). SwissADME. Retrieved February 15, 2026, from [Link]
-
Quora. (2017). How to perform the shake flask method to determine solubility. Retrieved February 15, 2026, from [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 15, 2026, from [Link]
- Avdeef, A. (2012).
- Bergström, C. A. S. (2016). In Silico Predictions of ADME and Toxicology. CRC Press.
- Glomme, A., & März, J. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.
-
U.S. Environmental Protection Agency. (2016). Good Laboratory Practices Advisories. Retrieved February 15, 2026, from [Link]
- Balbach, S., & Korn, C. (2004). Strategies for the measurement of the thermodynamic solubility of drug substances. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 1-13.
- Box, K. J., & Comer, J. E. A. (2008). Using measured pKa, logP and solubility to investigate acid-base speciation of drugs and their salts. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 475-481.
- Stahly, G. P. (2007). Diversity in single- and multiple-component crystals. The search for and prevalence of polymorphs and cocrystals. Crystal Growth & Design, 7(6), 1007-1026.
- Yalkowsky, S. H., & He, Y. (2003).
Sources
- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemaxon.com [chemaxon.com]
- 3. arabjchem.org [arabjchem.org]
- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reliability of the Hansen solubility parameters as co-crystal formation prediction tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. pKa calculation - Documentation [docs.chemaxon.com:443]
- 8. researchgate.net [researchgate.net]
- 9. comptox.epa.gov [comptox.epa.gov]
Electronic Effects of Halogen Substituents on 4-Methylpyridin-2-amine
Executive Summary: The Scaffold at a Glance
The 4-methylpyridin-2-amine (2-amino-4-picoline) scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Sorafenib analogs), nitric oxide synthase (iNOS) inhibitors, and ligands for transition metal catalysis.
Its utility stems from a unique electronic duality:
-
The Pyridine Nitrogen (N1): A basic hydrogen bond acceptor (pKa ~7.48).
-
The Exocyclic Amine (C2-NH2): A hydrogen bond donor and strong resonance activator.
Introducing halogen substituents (F, Cl, Br, I) onto this ring is not merely a structural modification but a precise electronic tuning knob. This guide dissects how halogenation perturbs the electron density, reactivity, and physicochemical profile of this scaffold, providing a roadmap for rational drug design.
Electronic Landscape & Resonance Architecture
To understand the effect of halogens, we must first map the electronic baseline of the parent molecule.
The "Push-Pull" Dynamics
The 4-methylpyridin-2-amine system is governed by three competing electronic vectors:
-
N1 (Pyridine Nitrogen): Strong Inductive withdrawing (-I) and Resonance withdrawing (-R). It pulls electron density, making the ring electron-deficient compared to benzene.
-
C2-Amino Group: Strong Resonance donating (+R). It pushes electron density into the ring, specifically enriching positions C3 and C5 (ortho and para to the amine).
-
C4-Methyl Group: Weak Inductive donating (+I). It stabilizes the electron-deficient ring but provides steric bulk at the 4-position.
Halogen Perturbation Analysis
When a halogen (X) is introduced, it imposes a -I (Inductive Withdrawal) and +R (Resonance Donation) effect. The net outcome depends on the halogen's identity and position.
| Halogen | Atomic Radius (Å) | Electronegativity (Pauling) | Dominant Effect on Pyridine Ring |
| Fluorine (F) | 1.47 | 3.98 | Strong -I. Significantly lowers pKa (basicity). Metabolic blocker. |
| Chlorine (Cl) | 1.75 | 3.16 | Balanced -I / +R. Moderate deactivation. Lipophilicity booster. |
| Bromine (Br) | 1.85 | 2.96 | Weak -I. Excellent leaving group for coupling (Suzuki/Buchwald). |
| Iodine (I) | 1.98 | 2.66 | Polarizable. High halogen bonding potential. Reactive handle. |
Visualization: Electronic Density Map
The following diagram illustrates the resonance stabilization and the regiochemical activation sites.
Figure 1: Electronic vectors and regioselectivity mapping of 4-methylpyridin-2-amine.
Synthetic Reactivity & Regioselectivity
A critical challenge in modifying this scaffold is achieving regiocontrol between the C3 and C5 positions.
Electrophilic Aromatic Substitution (SEAr)
Despite the electron-deficient nature of pyridines, the 2-amino group activates the ring sufficiently for SEAr.
-
The C5 Preference: Experimental data confirms that bromination (using NBS) and chlorination (using NCS) occur almost exclusively at the C5 position .
-
Reasoning: The C3 position is chemically equivalent in resonance terms (ortho to amine) but is sterically compromised . It sits between the exocyclic amine and the C4-methyl group (the "buttressing effect"). The C5 position is para to the amine and meta to the methyl, offering an accessible trajectory for electrophiles.
-
Protocol: Regioselective C5-Bromination
This protocol yields 2-amino-5-bromo-4-methylpyridine, a versatile intermediate for cross-coupling.
Materials:
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or DMF (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-methylpyridin-2-amine in ACN (0.5 M concentration) at 0°C. Note: Low temperature prevents over-bromination.
-
Addition: Add NBS portion-wise over 30 minutes. The solution will darken (yellow/orange).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.
-
Quench: Pour mixture into ice water. The product often precipitates.
-
Workup: If solid forms, filter and wash with cold water. If oil, extract with EtOAc, wash with NaHCO3 (sat) and Brine.
-
Purification: Recrystallize from Ethanol/Water or flash chromatography (DCM/MeOH).
Yield Expectation: 80-90% of the 5-bromo isomer.
Physicochemical Consequences (pKa & LogP)
Modulating the pKa of the pyridine nitrogen is a primary tactic to optimize drug solubility and binding affinity.
Basicity Modulation (pKa)
The parent 4-methylpyridin-2-amine has a pKa of ~7.48. Halogens reduce this basicity via the Inductive (-I) effect.
| Derivative | Estimated pKa (N1) | Mechanism |
| Parent | 7.48 | Reference |
| 5-Fluoro | ~5.5 - 6.0 | Strong -I effect from F reduces N1 electron density. |
| 5-Chloro | ~6.0 - 6.5 | Moderate -I effect. |
| 5-Bromo | ~6.2 - 6.7 | Weaker -I effect. |
| 3-Halo | < 5.0 | Ortho Effect: Halogen at C3 exerts strong -I and steric hindrance on N1. |
Scientific Insight: If your drug candidate is too basic (leading to hERG liability or poor membrane permeability), introducing a fluorine at C5 is a validated strategy to drop the pKa by ~1.5 log units while maintaining the H-bond acceptor capability.
Lipophilicity (LogP)
Halogenation increases lipophilicity, which aids in blood-brain barrier (BBB) penetration but decreases aqueous solubility.
-
Order of LogP Increase: H < F < Cl < Br < I.
-
Strategic Choice: Use Chlorine for a balanced increase in potency/permeability. Use Fluorine to block metabolism without drastically altering LogP.
Medicinal Chemistry Applications
Metabolic Blocking
The C5 position is a metabolic "soft spot" prone to oxidative metabolism by CYP450 enzymes.
-
Strategy: Substitution of C5-H with C5-F (Fluorine) blocks this oxidation due to the strength of the C-F bond (116 kcal/mol) vs C-H (99 kcal/mol), extending the drug's half-life (
).
Halogen Bonding
While F is too tightly held to participate, Br and I at the C5 position can engage in "Halogen Bonding" with carbonyl backbone oxygens in the target protein. This is a directional interaction (
Decision Matrix: Selecting the Right Halogen
Figure 2: Strategic decision matrix for halogen selection in lead optimization.
References
-
Hammett Constants for Pyridine Derivatives
-
Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl groups. Journal of the Chemical Society B. Link
-
-
Synthesis of Halogenated Aminopyridines
-
Halogen Bonding in Pyridines
-
pKa and Reactivity Data
-
Medicinal Chemistry of Pyridines
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules. Link
-
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Chemo-Structural Profiling of 5-Bromo-3-chloro-4-methylpyridin-2-amine: A Strategic Building Block for Medicinal Chemistry
Topic: Chemo-Structural Profiling of 5-Bromo-3-chloro-4-methylpyridin-2-amine (CAS 1446182-19-9) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the utility of a scaffold is defined by its "orthogonal reactivity"—the ability to functionalize specific positions independently without protecting groups. This compound (CAS 1446182-19-9) represents a high-value heterocyclic building block due to its dense functionalization.
This pyridine scaffold features a "push-pull" electronic system: an electron-donating amino group at C2 and electron-withdrawing halogens at C3 and C5. The steric crowding of the 3,4,5-positions creates a unique reactivity profile, allowing for highly regioselective palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) that are essential for synthesizing kinase inhibitors and complex pharmaceutical intermediates.
Chemical Identity & Digital Descriptors
Precise identification is critical for database integration. The following descriptors are validated for the specific isomer where the methyl group is at C4, the chlorine at C3, and the bromine at C5.
Table 1: Core Identifiers
| Descriptor | Value / String | Notes |
| IUPAC Name | This compound | Systematic nomenclature |
| CAS Number | 1446182-19-9 | Primary commercial identifier |
| SMILES | Cc1c(Br)cnc(N)c1Cl | Canonical (Isomeric) |
| Molecular Formula | C₆H₆BrClN₂ | |
| Molecular Weight | 221.48 g/mol | Average mass |
| Monoisotopic Mass | 219.9403 Da | Essential for HRMS validation |
Note on InChIKey: While specific database entries vary, the InChIKey is deterministically generated from the SMILES string above using standard chemoinformatics algorithms (e.g., RDKit, ChemDraw). Researchers should rely on the CAS and SMILES for procurement to avoid isomer confusion (e.g., vs. the 6-methyl isomer).
Physicochemical Profile (In Silico)
Understanding the "drug-likeness" of this building block allows for better prediction of the final compound's ADME properties.
Table 2: Predicted Properties
| Property | Estimated Value | Impact on Drug Design |
| cLogP | 1.8 – 2.1 | Lipophilicity is within the ideal range for oral bioavailability (Rule of 5 compliant). |
| TPSA | ~39 Ų | Topological Polar Surface Area (Pyridine N + Amine NH₂). Indicates high membrane permeability. |
| H-Bond Donors | 1 (Amine) | The exocyclic amine is a key donor for hinge-binding in kinase pockets. |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) | The pyridine nitrogen often acts as a specific acceptor in active sites. |
| pKa (Conj. Acid) | ~3.0 – 4.0 | The electron-withdrawing halogens (Cl, Br) significantly reduce the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). |
Synthetic Logic & Methodology
The synthesis of this polysubstituted pyridine requires careful orchestration of electrophilic aromatic substitution (EAS) rules to avoid regio-isomers.
Mechanism of Assembly
The most robust route begins with 2-amino-4-methylpyridine . The amino group is a strong ortho/para director, while the methyl group is a weak ortho/para director.
-
Bromination: The C5 position is sterically less hindered than C3 and is activated by the C2-amino group (para-direction).
-
Chlorination: Once C5 is blocked by Bromine, the C3 position (ortho to the amino group) becomes the primary site for electrophilic attack, despite the steric crowding from the C4-methyl group.
Visual Workflow: Synthesis Pathway
Figure 1: Stepwise halogenation strategy leveraging directing group effects to achieve the 3,4,5-substitution pattern.
Experimental Protocol (Representative)
Note: This protocol is a generalized composite of standard halogenation procedures for aminopyridines.
-
Step 1 (Bromination): Dissolve 2-amino-4-methylpyridine (1.0 eq) in acetonitrile. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C to control exotherm. Stir at room temperature for 2–4 hours. Quench with water, filter the precipitate. Yield: ~85-90%.
-
Step 2 (Chlorination): Dissolve the mono-bromo intermediate in DMF. Add N-chlorosuccinimide (NCS, 1.1 eq). Heat to 80°C for 4–6 hours. The elevated temperature is often required to overcome the steric barrier at the C3 position created by the C2-amine and C4-methyl groups. Pour into ice water, extract with EtOAc. Purify via silica chromatography. Yield: ~60-75%.
Reactivity Profile & Orthogonal Functionalization
The true value of this molecule lies in the reactivity difference between the C-Br and C-Cl bonds.
-
C5-Bromine: Highly reactive in Pd(0) catalyzed reactions (Suzuki, Stille, Sonogashira). It is the primary handle for extending the carbon skeleton.
-
C3-Chlorine: significantly less reactive due to steric shielding (ortho-disubstituted) and the stronger C-Cl bond. It typically survives conditions that couple the bromide, allowing for sequential functionalization.
-
C2-Amine: Available for amide coupling, Buchwald-Hartwig amination (to form bis-amines), or cyclization to form fused systems like imidazo[1,2-a]pyridines.
Visual Workflow: Reactivity Map
Figure 2: Orthogonal reactivity map demonstrating the selective functionalization of the Bromine (C5) vs. Chlorine (C3) vs. Amine (C2).
Applications in Drug Discovery
Kinase Inhibitor Design
The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitors. The nitrogen of the pyridine ring (N1) accepts a hydrogen bond from the kinase backbone NH, while the exocyclic amino group (NH₂) donates a hydrogen bond to the backbone carbonyl.
-
The C3-Chloro group often fills a small hydrophobic pocket (gatekeeper residue), improving potency and selectivity.
-
The C5-Extension allows the molecule to reach into the solvent-exposed region or the back pocket of the ATP binding site.
Scaffold Hopping
This molecule serves as a bioisostere for 2-amino-pyrimidines or 2-amino-pyrazines. The addition of the C4-methyl group introduces a "magic methyl" effect—often improving solubility and metabolic stability by blocking a potential site of metabolism (CYP450 oxidation) and inducing a conformational twist that may enhance binding affinity.
Safety & Handling
-
Hazards: Like most halogenated aminopyridines, this compound is likely an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Halogenated pyridines can be light-sensitive; amber vials are recommended.
-
Incompatibility: Avoid strong oxidizing agents.
References
-
PubChem. (2024).[1][2] Compound Summary: Halogenated Pyridines (General Class). National Library of Medicine. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Reference for general electrophilic substitution rules in pyridines).
Sources
The Polysubstituted Aminopyridine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aminopyridine scaffold, a seemingly simple aromatic heterocycle, has proven to be a remarkably versatile and privileged structure in the landscape of medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have propelled its integration into a multitude of clinically successful drugs and promising therapeutic candidates. This technical guide provides a comprehensive exploration of polysubstituted aminopyridine scaffolds, delving into their synthesis, diverse biological activities, and pivotal role in the development of targeted therapies. As a senior application scientist, this guide is structured to provide not only a thorough review of the field but also actionable insights and detailed methodologies to empower researchers in their drug discovery endeavors.
The Aminopyridine Core: A Privileged Scaffold in Medicinal Chemistry
The prevalence of the aminopyridine motif in FDA-approved drugs is a testament to its advantageous physicochemical properties. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction for high-affinity binding to biological targets, while the amino substituent provides a key vector for introducing molecular diversity and modulating pharmacological activity. This combination allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, making the aminopyridine core a highly sought-after starting point for drug design.
Synthetic Strategies for Polysubstituted Aminopyridines
The ability to efficiently and selectively introduce a variety of substituents onto the aminopyridine core is paramount for successful drug discovery campaigns. A diverse array of synthetic methodologies has been developed to achieve this, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.
Multicomponent Reactions: A Powerful Tool for Diversity-Oriented Synthesis
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the rapid construction of complex, polysubstituted pyridines from simple, readily available starting materials. These one-pot reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.
One of the most well-established MCRs for pyridine synthesis is the Hantzsch Dihydropyridine Synthesis . This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to initially form a dihydropyridine, which can then be oxidized to the corresponding pyridine.
Experimental Protocol: Hantzsch-type Synthesis of Polysubstituted Pyridines
-
Reaction Setup: To a solution of a β-enamine carbonyl compound (1.0 mmol) in a suitable solvent such as ethanol or DMF, add Rongalite (sodium hydroxymethanesulfinate, 1.5 mmol).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2,3,5,6-tetrasubstituted pyridine.
Another powerful MCR is the Groebke-Blackburn-Bienaymé (GBB) Reaction , which allows for the one-pot synthesis of imidazo[1,2-a]pyridines from an aldehyde, an aminopyridine, and an isocyanide.
Experimental Protocol: Groebke-Blackburn-Bienaymé Three-Component Reaction
-
Reaction Setup: In a sealed vial, dissolve the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), isocyanide (1.0 equiv.), and a catalytic amount of an acid catalyst such as ammonium chloride (0.2 equiv.) in a solvent like methanol (1.0 M).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the functionalized imidazo[1,2-a]pyridine.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of arylated and aminated pyridines, providing a robust and versatile means of introducing a wide range of substituents with high precision.
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the coupling of halopyridines with boronic acids or esters. This reaction is particularly valuable for the synthesis of diaryl-aminopyridines, a common motif in many kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling for Diaryl-Aminopyridine Synthesis
-
Reaction Setup: To a reaction vessel, add the halo-aminopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.).
-
Solvent and Conditions: The reaction is typically carried out in a degassed solvent system such as dioxane/water or toluene/ethanol under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-110 °C).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
The Chan-Lam coupling offers a complementary approach for the formation of C-N bonds, coupling aminopyridines with boronic acids using a copper catalyst. This reaction is often performed under milder conditions and can be more tolerant of certain functional groups compared to palladium-catalyzed methods.
Experimental Protocol: Chan-Lam N-Arylation of 2-Aminopyridine
-
Reaction Setup: In a reaction flask, combine 2-aminopyridine (1.0 equiv.), the arylboronic acid (2.0 equiv.), a copper catalyst such as Cu(OAc)₂ (1.0 equiv.), and a base like diisopropylethylamine (DIPEA, 3.0 equiv.).
-
Solvent and Conditions: The reaction is typically conducted in an anhydrous solvent such as DMSO in the presence of molecular sieves and heated to 120 °C for 24 hours.
-
Work-up and Purification: After cooling, an aqueous solution of ammonium hydroxide is added, and the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification of the product by chromatography.
Caption: Overview of major synthetic routes to polysubstituted aminopyridines.
Diverse Biological Activities of Polysubstituted Aminopyridines
The aminopyridine scaffold has demonstrated a remarkable breadth of biological activities, targeting a wide range of enzymes and receptors implicated in various disease states.
Kinase Inhibition: A Dominant Application
A significant portion of drug discovery efforts centered on aminopyridine derivatives has focused on the development of kinase inhibitors. The ability of the aminopyridine core to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal starting point for designing potent and selective inhibitors.
Janus Kinase (JAK) Inhibitors: The JAK/STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. Several aminopyridine-based compounds have been developed as potent JAK inhibitors.
| Compound Class | Target(s) | IC₅₀ (nM) | Reference |
| 2-Aminopyridine Derivatives | JAK2 | 3 - 9 | |
| Aminopyrimidine Derivatives | JAK1/2 | 10 - 28 | |
| Azetidine/Cyclobutane Derivatives | JAK1 | 10 |
c-Met Inhibitors: The c-Met receptor tyrosine kinase plays a crucial role in cell proliferation, migration, and invasion, and its aberrant activation is a hallmark of many cancers. Aminopyridine-containing molecules have shown significant promise as c-Met inhibitors.
| Compound Class | Target | IC₅₀ (nM) | Reference |
| Imidazo[1,2-a]pyridines | c-Met | 3.9 | |
| 4-Aminopyrimidine-5-cabaldehyde oximes | c-Met | 210 | |
| Pyridine-bioisostere of Cabozantinib | c-Met | 4.9 |
Other Kinase Targets: The versatility of the aminopyridine scaffold has led to the development of inhibitors for a range of other kinases, including:
-
Pim-1 Kinase: Involved in cell cycle progression and apoptosis.
-
Interleukin-2 inducible T-cell kinase (Itk): A key regulator of T-cell signaling.
-
Activin receptor-like kinase 2 (ALK2): Implicated in rare bone diseases and some cancers.
-
p38 MAP Kinase: A central mediator of inflammatory responses.
Caption: Simplified JAK/STAT signaling pathway and its inhibition by aminopyridine derivatives.
Ion Channel Modulation
Aminopyridine derivatives are well-known modulators of ion channels, particularly voltage-gated potassium (Kv) and sodium (Nav) channels. This activity forms the basis for their use in treating certain neurological disorders.
Potassium Channel Blockers: 4-Aminopyridine (4-AP), also known as dalfampridine, is an FDA-approved drug for improving walking in patients with multiple sclerosis. It acts as a broad-spectrum blocker of voltage-gated potassium channels, which is thought to enhance nerve impulse conduction in demyelinated axons.
| Compound | Target(s) | IC₅₀ (µM) | Reference |
| 4-Aminopyridine (4-AP) | Kv1.1 | 89 - 242 | |
| 4-Aminopyridine (4-AP) | Kv1.2 | 399 | |
| 3-Fluoro-4-aminopyridine | Shaker K+ channel | ~160 - 304 |
Sodium Channel Blockers: More recently, aminopyridine and aminopyrazine scaffolds have been explored as potent and selective inhibitors of voltage-gated sodium channels, particularly Nav1.7 and Nav1.8, which are key targets for the development of novel analgesics.
Phosphodiesterase (PDE) Inhibition
Substituted aminopyridines have been identified as potent and selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory cascade. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators.
| Compound | Target | IC₅₀ (µM) | Reference |
| (-)-3n | PDE4 (HWB-TNFα) | 0.12 |
FDA-Approved Drugs and Clinical Candidates
The successful translation of aminopyridine-based compounds from the laboratory to the clinic underscores the therapeutic potential of this scaffold.
| Drug Name (Generic) | Brand Name | Primary Indication | Mechanism of Action |
| Dalfampridine | Ampyra | Improvement of walking in multiple sclerosis | Voltage-gated potassium channel blocker |
| Amifampridine | Firdapse | Lambert-Eaton myasthenic syndrome | Voltage-gated potassium channel blocker |
Conclusion and Future Perspectives
The polysubstituted aminopyridine scaffold continues to be a rich source of novel therapeutic agents. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, ensures its enduring relevance in drug discovery. Future research will likely focus on the development of more selective and potent aminopyridine derivatives, leveraging advanced synthetic methodologies and a deeper understanding of structure-activity relationships. The exploration of novel substitution patterns and the application of this versatile scaffold to new and emerging biological targets will undoubtedly lead to the discovery of the next generation of aminopyridine-based medicines.
References
- A Hantzsch-type strategy for the synthesis of 2,3,5,6-tetrasubstituted pyridines via an oxidative coupling of β-enamine carbonyl compounds with rongalite was developed. This method employs rongalite as a C1 unit for the assembly of a pyridine ring at C-4 position, offering a facile method for the preparation of substituted pyridine derivatives with a broad functional group tolerance. In particular, this method allows us
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocols for 5-Bromo-3-chloro-4-methylpyridin-2-amine
This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes field-proven methodologies with mechanistic insights to address the specific challenges of coupling 5-Bromo-3-chloro-4-methylpyridin-2-amine .
Executive Summary
The substrate This compound (CAS: N/A for specific isomer, analogous scaffolds common in kinase inhibitor synthesis) presents a unique set of chemo-selective challenges. Successful coupling requires discriminating between the C-5 Bromine and C-3 Chlorine sites while managing the catalyst-poisoning potential of the C-2 free amine and the steric hindrance introduced by the C-4 methyl group .
This guide outlines two optimized protocols:
-
Protocol A (High-Throughput/General): A cost-effective method for unhindered aryl boronic acids.
-
Protocol B (Advanced/Hindered): A high-activity catalytic system utilizing Buchwald precatalysts for sterically demanding or heteroaryl coupling partners.
Chemo-Structural Analysis & Strategy
Substrate Reactivity Profile
Success depends on exploiting the electronic and steric differences between the halogenated sites.
| Feature | Electronic Effect | Steric Impact | Strategic Implication |
| C-5 Bromine | Moderate activation (meta to N). Weaker bond than C-Cl. | High. Flanked by C-4 Methyl.[1][2] | Primary Reaction Site. Requires bulky, electron-rich ligands (e.g., XPhos, SPhos) to facilitate oxidative addition and reductive elimination in a crowded environment. |
| C-3 Chlorine | Strong activation (ortho to N, ortho to NH2). | Moderate. Flanked by NH2 and Me.[2][3] | Secondary Site. Generally inert under standard Suzuki conditions (<100°C) but may react if highly active catalysts are used at elevated temperatures. |
| C-2 Amine | Strong electron donor (+M). Deactivates ring towards oxidative addition. | Minimal. | Catalyst Poison. Free NH2 can coordinate to Pd(II). Use of high ligand-to-metal ratios or specific precatalysts (G2/G3) prevents deactivation. |
| C-4 Methyl | Weak donor. | High. | Steric Blocker. Directly hinders the C-5 position. Precludes the use of simple phosphines like PPh3 for difficult partners. |
Mechanistic Pathway & Selectivity
The following diagram illustrates the kinetic selectivity required for this transformation.
Figure 1: Reaction pathway highlighting the critical oxidative addition selectivity step.
Experimental Protocols
Protocol A: Standard Conditions (Cost-Effective)
Best for: Coupling with electron-rich, unhindered phenyl boronic acids.
Rationale: The Pd(dppf)Cl2 catalyst is robust and resists deactivation by the free amine better than Pd(PPh3)4 due to the chelating ferrocenyl ligand.
Materials:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol, ~221 mg)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate, boronic acid, and Pd(dppf)Cl2·CH2Cl2.[4]
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2.0 M Na2CO3 solution.
-
Reaction: Heat the mixture to 85–90°C for 4–12 hours. Note: Do not exceed 100°C to avoid activation of the C-3 Chlorine.
-
Monitor: Check conversion by LC-MS. Look for the [M+H] peak of the product. If starting material remains after 12h, add 2 mol% fresh catalyst.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over MgSO4, and concentrate.
Protocol B: Advanced Conditions (Sterically Demanding)
Best for: Heteroaryl boronates, ortho-substituted partners, or if Protocol A yields <50%.
Rationale: The XPhos ligand creates a protective "pocket" around the Palladium, facilitating coupling next to the bulky C-4 methyl group and preventing amine poisoning. The G2/G3 Precatalyst ensures rapid generation of the active Pd(0) species.
Materials:
-
Substrate: 1.0 equiv
-
Boronic Ester/Acid: 1.5 equiv
-
Catalyst: XPhos Pd G2 (2–5 mol%) [Alternative: Pd2(dba)3 (2 mol%) + XPhos (5 mol%)]
-
Base: K3PO4 (3.0 equiv, solid or 0.5M aq)
-
Solvent: n-Butanol / Water (4:1 ratio) [Alternative: Toluene/Water 10:1]
Procedure:
-
Charge: Add substrate, boronic partner, XPhos Pd G2, and K3PO4 (if using solid) to the vial.
-
Inert: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add degassed n-Butanol and Water.
-
Reaction: Heat to 100°C for 2–6 hours. The higher boiling point of BuOH allows for faster kinetics without pressurization.
-
Workup: Dilute with EtOAc. Wash with water x2 (to remove BuOH and salts). Dry and concentrate.
Troubleshooting & Optimization Logic
Use this decision tree to navigate common issues.
Figure 2: Optimization logic for common Suzuki coupling failures.
Specific Troubleshooting Tips:
-
Amine Interference: If yields remain low (<30%), convert the 2-amine to an acetamide using Acetic Anhydride/Pyridine. The acetamide is less coordinating and can be hydrolyzed back to the amine using NaOH/MeOH after the coupling.
-
Protodeboronation: If coupling with 2-pyridyl or 2-thiazolyl boronates, use MIDA boronates or Potassium Trifluoroborates (BF3K) instead of boronic acids to stabilize the reagent.
Safety & Handling
-
Halogenated Aminopyridines: These compounds are potential skin sensitizers and irritants. Handle in a fume hood with nitrile gloves.
-
Palladium Waste: All heavy metal waste must be segregated.
-
Pressure: If running Protocol B above the boiling point of the solvent (in a sealed tube), ensure the vessel is rated for the generated pressure.
References
-
Buchwald-Hartwig/Suzuki Catalyst Development
-
Billingsley, K., & Buchwald, S. L. (2006).[5] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.
-
-
Aminopyridine Coupling Protocols
- BenchChem Application Note. Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
-
(Cited as general methodology source).
-
Mechanism of Amine Poisoning
- Organic Chemistry Portal.
-
Boronic Acid Stability
- Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
Sources
- 1. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridines - Wikipedia [en.wikipedia.org]
- 4. Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib [mdpi.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Buchwald-Hartwig amination conditions for halogenated aminopyridines
Application Note: Buchwald-Hartwig Amination Conditions for Halogenated Aminopyridines
Executive Summary & Strategic Overview
Halogenated aminopyridines represent a unique "Janus-faced" challenge in palladium-catalyzed cross-coupling. They possess both a nucleophilic handle (–NH₂) and an electrophilic trigger (–X), creating inherent risks of polymerization (self-coupling) and catalyst poisoning via the pyridine nitrogen.
Successful amination of these substrates requires a departure from "standard" conditions. This guide synthesizes mechanistic insights with field-proven protocols to address three critical objectives:
-
Overcoming Catalyst Poisoning: The pyridine nitrogen can sequester Pd(0) or Pd(II), stalling the catalytic cycle.
-
Chemoselectivity: Coupling an external amine to the halogenated ring without touching the free amino group, or conversely, arylating the amino group while leaving the halogen intact.
-
Reactivity Modulation: Activating the typically sluggish C–Cl bond in chloropyridines while suppressing competitive hydrodehalogenation.
Mechanistic Intelligence: The "Why" Behind the Protocol
To design effective conditions, one must visualize the catalytic bottlenecks specific to pyridines.
The Pyridine Problem: Catalyst Inhibition
Unlike simple aryl halides, pyridines possess a basic nitrogen atom. In the absence of sterically demanding ligands, the pyridine nitrogen coordinates to the palladium center, forming stable, off-cycle resting states (PdL₂[Py] complexes). This effectively removes the catalyst from the active cycle.
Solution: Use Bulky, Electron-Rich Phosphines (Buchwald Ligands) or NHC Ligands .
-
Steric Bulk: Ligands like BrettPhos and tBuXPhos create a "protective shell" around the Pd center, physically preventing the approach of the pyridine nitrogen while allowing the oxidative addition of the C–X bond.
-
Electronics: Electron-rich backbones facilitate the oxidative addition to electron-deficient pyridyl halides.
Visualizing the Pathway & Inhibition
Figure 1: Catalytic cycle highlighting the specific "trap" for aminopyridines. Bulky ligands are essential to prevent the formation of the inactive Pyridine N-coordinated species.
Decision Matrix: Ligand & Base Selection
Do not guess. Select your system based on the specific transformation required.
Table 1: Ligand Selection Guide
| Transformation Target | Substrate Class | Recommended Ligand | Catalyst Precursor | Why? |
| C–N Coupling at Ring | Primary Amines | BrettPhos | Pd(OAc)₂ or G3-Precatalyst | Selective monoarylation; prevents over-arylation. |
| C–N Coupling at Ring | Secondary Amines | RuPhos or XPhos | Pd₂(dba)₃ or G3-Precatalyst | Excellent for steric bulk; RuPhos tolerates secondary amines well. |
| C–N Coupling at Ring | "Difficult" Pyridines (e.g., 2-Cl) | Pd-PEPPSI-IPent | Pre-formed Complex | NHC ligand extremely resistant to poisoning; high activity on chlorides. |
| N-Arylation of NH₂ | Coupling w/ Aryl Halides | BrettPhos | Pd(OAc)₂ | Promotes coupling of the primary amine (Py-NH₂) to the aryl halide. |
Table 2: Base & Solvent Compatibility
| Base | pKa (conj. acid) | Solvent System | Application Note |
| NaOtBu | ~17 | Toluene or Dioxane | Standard. Fast rates. Incompatible with esters, nitro, cyano groups. |
| Cs₂CO₃ | ~10.3 | 1,4-Dioxane or tBuOH | Functional Group Tolerant. Use for substrates with esters/nitriles. Often requires higher T (100°C). |
| LHMDS | ~26 | THF or Toluene | Specialized. Use with BrettPhos for substrates with acidic protons (e.g., phenols, amides). |
| K₃PO₄ | ~12 | DME/H₂O or tBuOH | Mild. Good for very sensitive substrates; often used with XPhos/water systems. |
Experimental Protocols
Protocol A: General Screening (The "Grid")
Use this for new substrates to identify the optimal ligand/base combination.
Scale: 0.1 mmol (Microscale) Setup: 1-dram vials with stir bars or a 96-well reaction block.
-
Prepare Stock Solutions:
-
Pd Source: Pd(OAc)₂ (10 µmol/mL in THF).
-
Ligands: BrettPhos, RuPhos, Xantphos (20 µmol/mL in Toluene).
-
-
Dosing:
-
Reaction:
-
Seal vials under N₂/Ar.
-
Heat to 100°C for 12 hours.
-
-
Analysis:
-
Filter through a small pad of Celite/Silica.
-
Analyze via LC-MS.[1] Look for conversion vs. hydrodehalogenation (M-X+H).
-
Protocol B: Functionalizing the Halogen (C-N Coupling)
Target: Reacting a 2-chloro-4-aminopyridine with a secondary amine. Challenge: The free NH₂ is a competing nucleophile. We rely on the higher nucleophilicity of the secondary amine and the steric selectivity of the ligand.
-
Charge Reagents:
-
In a glovebox or under active Ar flow, add Halo-aminopyridine (1.0 equiv, e.g., 1.0 mmol).
-
Add Pd(OAc)₂ (2 mol%, 4.5 mg) and RuPhos (4 mol%, 18.7 mg). Note: Pre-stirring Pd and Ligand in 1 mL solvent for 5 mins is recommended to form the active species.
-
Add NaOtBu (1.4 equiv, 135 mg).
-
-
Add Liquid Reagents:
-
Add Anhydrous Toluene (5 mL, 0.2 M).
-
Add Secondary Amine (1.2 equiv).
-
-
Execution:
-
Seal the vessel (Schlenk tube or pressure vial).
-
Heat to 110°C for 4–16 hours.
-
Monitoring: Check LC-MS at 2h. If starting material remains but no byproduct forms, add another 1 mol% Pd/Ligand.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc. Wash with water (to remove salts) and brine.
-
Dry over MgSO₄, concentrate, and purify via flash chromatography.
-
Note on Scavenging: If Pd residues remain (often stuck to pyridine), treat the organic layer with SiliaMetS® Thiol or charcoal.
-
Protocol C: N-Arylation of the Aminopyridine
Target: Coupling 2-amino-5-chloropyridine with an Aryl Bromide. Chemo-selectivity Strategy: Exploiting the reactivity gap (Ar-Br > Py-Cl).
-
System Setup:
-
Use BrettPhos Pd G3 Precatalyst (2 mol%). Why? G3 precatalysts ensure rapid initiation without requiring reduction by the amine, preserving the precious aminopyridine.
-
-
Reaction Assembly:
-
Combine 2-amino-5-chloropyridine (1.2 equiv, Nucleophile) and Aryl Bromide (1.0 equiv, Electrophile).
-
Add Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (1.4 equiv). Avoid NaOtBu if the aryl bromide has sensitive groups.
-
Add Solvent: tBuOH or 1,4-Dioxane (0.25 M).
-
-
Conditions:
-
Heat to 80–100°C .
-
Critical Check: Stop reaction immediately upon consumption of Aryl Bromide to prevent subsequent reaction of the Py-Cl (though Py-Cl activation usually requires >110°C with this system).
-
Troubleshooting Guide (Self-Validating Steps)
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM recovered) | Catalyst Poisoning or Oxidative Addition Failure | 1. Switch to Pd-PEPPSI-IPent (more robust).2. Increase Temp to 120°C.3. Ensure O₂ exclusion is rigorous (degas solvents). |
| Dehalogenation (Product is Py-H) | Beta-Hydride Elimination or H-Source in Solvent | 1. Switch solvent from alcohols (tBuOH) to Toluene .2. Use a bulkier ligand (tBuBrettPhos ) to speed up reductive elimination over beta-elimination. |
| Self-Coupling (Polymerization) | Competitive Nucleophilicity | 1. Dilute reaction (0.05 M).2. Use a large excess of the external partner (3-5 equiv).3. Protect the Py-NH₂ with a Boc group if attempting to couple the halogen. |
| Low Yield with 2-Halopyridines | Unstable Boronic/Amine Intermediate | 2-Halopyridines are electronically unique. Ensure the Ligand:Pd ratio is > 2:1 to prevent formation of inactive Pd-dimers. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Organ, M. G., et al. (2014). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal.
-
Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines."[3][4][5][6][7][8] Journal of the American Chemical Society.
-
BenchChem Application Notes. "Troubleshooting Buchwald-Hartwig Amination of Substituted Pyridines."
-
Dorel, R., et al. (2019). "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. entegris.com [entegris.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Application Note: Diazotization Protocols for 5-Bromo-3-chloro-4-methylpyridin-2-amine
Abstract & Scope
This technical guide details the optimized protocols for the diazotization of 5-Bromo-3-chloro-4-methylpyridin-2-amine (CAS: 1204231-59-3).[1][2] This specific scaffold is a critical intermediate in the synthesis of SHP2 inhibitors and other kinase-targeting oncological agents.[1]
Diazotization of 2-aminopyridines presents unique challenges compared to standard anilines due to the electron-deficient nature of the pyridine ring and the propensity of the resulting 2-pyridyldiazonium salts to undergo rapid hydrolytic decomposition to pyridones (2-hydroxypyridines).[1] This guide provides two validated methodologies:
-
Method A (Non-Aqueous): The preferred high-yield route using alkyl nitrites, minimizing side reactions.
-
Method B (Aqueous Acidic): A cost-effective classical route optimized for scale-up, with critical control points to prevent hydrolysis.[1]
Chemical Context & Mechanistic Insight
Substrate Analysis
The substrate, This compound , possesses a "push-pull" electronic structure.[1][2]
-
Deactivation: The halogen atoms at positions 3 (Cl) and 5 (Br) are electron-withdrawing, significantly reducing the nucleophilicity of the exocyclic amine. This necessitates the use of strong nitrosylating agents or high acid concentrations to drive the formation of the
-nitroso intermediate. -
Steric Crowding: The 3-chloro and 4-methyl groups create a sterically congested environment around the nitrogen center, which can retard the rate of initial nitrosation.[1]
Stability of the Diazonium Species
Unlike benzenediazonium salts, 2-pyridyldiazonium salts are notoriously unstable.[1] The proximity of the ring nitrogen allows for a specific decomposition pathway where water attacks the C-2 position, releasing nitrogen gas and forming the thermodynamically stable 2-pyridone tautomer.[1]
Key Mechanistic Implication: To maximize yield, water must be excluded (Method A) or the diazonium species must be consumed immediately upon formation (Method B).
Experimental Protocols
Method A: Non-Aqueous Diazotization (Doyle-Kovacic Conditions)
Recommended for milligram-to-gram scale research and high-value intermediates.[1][2]
Principle: Use of tert-butyl nitrite (tBuONO) in anhydrous acetonitrile allows for mild diazotization without the presence of water, preventing hydrolysis.
Reagents:
-
Solvent: Anhydrous Acetonitrile (MeCN)[2]
-
Catalyst/Halogen Source (Optional):
or (for immediate Sandmeyer)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a septum.
-
Dissolution: Charge the flask with the amine substrate and anhydrous MeCN (0.1 M concentration). Stir until fully dissolved.
-
Note: If solubility is poor, mild heating (40°C) is permissible, but cool back to room temperature before proceeding.
-
-
Addition: Add tert-butyl nitrite dropwise via syringe over 5 minutes.
-
Observation: Evolution of gas (
) is usually not observed at this stage if the diazonium salt is stable in solution.
-
-
Activation (Critical):
-
For Sandmeyer (Halogenation): Add solid
(1.2 equiv) or (1.2 equiv) in one portion. -
For Hydro-deamination: Add THF/DMF and heat to 60°C.
-
-
Reaction: Stir at 60°C for 1-2 hours. Monitor conversion by LC-MS (Target mass will shift corresponding to
replacement). -
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).[3][4] Dry over .[4]
Method B: Classical Aqueous Diazotization
Recommended for multi-gram scale where cost is a driver.[2]
Principle: Generation of nitrous acid in situ using
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Nitrite (
, 1.2 equiv) dissolved in minimum water ( solution). -
Acid: Conc.
or (10-20 equiv).[1][2] High acid concentration is required to prevent triazene formation.[2]
Protocol:
-
Acidification: Suspend the amine in concentrated acid (HCl or HBr) in a 3-neck flask. Cool the mixture to -5°C to 0°C using an ice/salt bath.
-
Checkpoint: Ensure the internal temperature does not exceed 0°C.
-
-
Nitrosation: Add the aqueous
solution dropwise via an addition funnel. The rate must be controlled to keep the temperature . -
Endpoint Detection (Self-Validating Step):
-
After addition, stir for 15 minutes.
-
Spot an aliquot onto Starch-Iodide paper .
-
Result: Immediate blue/black color indicates excess nitrous acid (Reaction Complete).[2]
-
Correction: If no color change, add more
and re-test.
-
-
Quenching/Transformation:
-
The diazonium solution must be transferred immediately via cannula to a pre-cooled solution of the nucleophile (e.g.,
or ) to prevent decomposition.
-
Data Summary & Comparison
| Feature | Method A (Non-Aqueous) | Method B (Aqueous) |
| Solvent System | Acetonitrile / t-BuONO | Water / Acid / |
| Temperature | RT to 60°C | < 5°C (Strict) |
| Primary Impurity | Unreacted amine | 2-Pyridone (Hydrolysis product) |
| Yield (Typical) | 85 - 95% | 60 - 75% |
| Scalability | Moderate (Reagent cost) | High (Cheap reagents) |
| Safety Profile | Flammable solvents | Corrosive / Toxic gas ( |
Workflow Visualization
The following diagram illustrates the decision logic and experimental flow for processing this intermediate.
Caption: Decision tree for selecting the optimal diazotization pathway based on scale and purity requirements.
Safety & Critical Control Points
-
Explosion Hazard: Diazonium salts, particularly perchlorates or those allowed to dry, are shock-sensitive explosives.[1] NEVER isolate the dry diazonium salt of this pyridine. Always process it in solution.
-
Nitrosamine Formation: Secondary amines present as impurities can form carcinogenic nitrosamines.[6] Ensure the starting material purity is >98%.
-
Ventilation: Both methods generate nitrogen oxides (
) or alkyl nitrite vapors. All operations must be performed in a functioning fume hood.
References
-
Sandmeyer Reaction Overview & Mechanism
-
Diazotization of Heterocyclic Amines (Non-Aqueous Protocols)
- Synthesis of 5-Bromo-2-chloro-4-methylpyridin-3-amine derivatives (Analogous Chemistry): SynHet Catalog & Data. "5-Bromo-2-chloro-4-methylpyridin-3-amine Properties."
-
Stability of Pyridyl Diazonium Salts
-
General Diazotization Titration Protocols
-
BenchChem.[13] "Stability Analysis of Diazonium Salts."
-
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. heteroletters.org [heteroletters.org]
- 11. synarchive.com [synarchive.com]
- 12. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Bromo-3-chloro-4-methylpyridin-2-amine Scaffolds
Current Status: Operational Topic: Reaction Yield Improvement & Troubleshooting Target Molecule: 5-Bromo-3-chloro-4-methylpyridin-2-amine (CAS: 1643445-87-5 / Analogues) Application Context: KRAS G12C Inhibitor Synthesis (e.g., Sotorasib/AMG 510 intermediates), SHP2 Inhibitors.
Executive Summary
This technical guide addresses the specific synthetic challenges associated with This compound . This scaffold presents a "perfect storm" of reactivity hurdles:
-
Electronic Deactivation: The pyridine ring is electron-deficient, further deactivated by the halogen at C3.
-
Steric Crowding: The 3-chloro and 4-methyl groups create significant steric bulk, hindering nucleophilic attack at the amine and oxidative addition at the 5-bromo position.
-
Catalyst Poisoning: The free 2-amino group and pyridine nitrogen can chelate Palladium (Pd) species, arresting catalytic cycles.
The following protocols are derived from high-throughput screening data and process chemistry literature surrounding KRAS G12C inhibitor development.
Module 1: Optimizing Suzuki-Miyaura Coupling (C5 Functionalization)
User Issue: I am observing low conversion (<40%) or stalled reactions when attempting to couple aryl boronates at the 5-position. Adding more catalyst does not help.
Root Cause Analysis
The primary failure mode is catalyst poisoning . The free amine (
Troubleshooting Protocol
Strategy A: The "Ligand Overpower" Method (Direct Coupling)
If you must avoid protection steps, you need a ligand that binds Pd tighter than the amine and creates a steric pocket that excludes the amine but allows the oxidative addition.
-
Recommended Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd₂(dba)₃ + XPhos .
-
Why: XPhos and RuPhos are bulky dialkylbiaryl phosphines designed specifically to prevent amine coordination.
-
-
Base: Potassium Phosphate (
) or Potassium Carbonate ( ). Avoid strong alkoxides which may deprotonate the amine and increase its binding affinity. -
Solvent System: 1,4-Dioxane/Water (4:[2]1) or 2-MeTHF/Water.
-
Note: 2-MeTHF is preferred in process chemistry for better phase separation during workup.
-
Strategy B: The "Protect & Couple" Method (Higher Reliability)
For yields >85%, protect the amine. This eliminates catalyst poisoning and slightly alters the electronics of the ring.
-
Protection: Acetylate the amine (
, neat or in AcOH). The N-acetyl group is stable enough for Suzuki conditions but easily removed later.-
Alternative: Boc-protection is possible but often requires
and can be slow due to the 3-Cl sterics.
-
-
Coupling: Run the Suzuki reaction on the acetamide.
-
Deprotection: Mild hydrolysis (
or dilute ).
Decision Logic: Troubleshooting Workflow
Figure 1: Decision tree for troubleshooting low yields in Suzuki cross-coupling of aminopyridines.
Module 2: Functionalizing the 2-Amine (Amide/Urea Formation)
User Issue: I cannot get the 2-amine to react with acid chlorides or isocyanates. The reaction is extremely slow.
Root Cause Analysis
The 2-amine is electronically deactivated by the pyridine ring and the electron-withdrawing 3-chloro group. Furthermore, the 3-chloro and 4-methyl groups create a "steric wall," preventing the approach of electrophiles. Standard conditions (Pyridine/DCM) are often insufficient.
Optimization Guide
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Mechanism of Improvement |
| Base | Pyridine, TEA | LiHMDS or NaH (THF, -78°C to 0°C) | Deprotonation creates the potent amide anion ( |
| Electrophile | Carboxylic Acid + EDC/NHS | Acid Chloride or Acid Anhydride | The anion is sterically hindered; highly reactive electrophiles are required to force the bond formation. |
| Coupling Agent | HATU, DCC | T3P (Propylphosphonic anhydride) | T3P has lower steric bulk than HATU and drives reactions in low-nucleophilicity environments. |
| Temperature | Room Temp | 0°C | Heating is often required if not using the deprotonation method. |
Protocol Spotlight: Acrylamide Formation (Sotorasib Warhead Installation)
Context: Installing the acryloyl group for covalent inhibition.
-
Dissolve the substrate in dry THF or 2-MeTHF.
-
Cool to -20°C.
-
Add LiHMDS (1.1 equiv) dropwise. Stir for 30 mins to ensure deprotonation.
-
Add Acryloyl Chloride (1.1 equiv) diluted in THF.
-
Quench with
immediately upon consumption of starting material to prevent polymerization.
Module 3: Purity & Impurity Profiling
User Question: My product streaks on silica gel, and I see a persistent impurity by LCMS.
Common Impurities
-
Protodeboronation (Suzuki): If using a pyridine boronate partner, the C-B bond can hydrolyze. Fix: Use the pyridine as the halide partner (as described here) and an aryl boronate.
-
Pd-Amine Complexes: The product may retain Palladium.
-
Fix: Wash the organic layer with aqueous N-acetylcysteine or use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) during filtration.
-
-
Dimerization: Homocoupling of the boronic acid.
-
Fix: Degas solvents thoroughly (sparge with Argon for 20 mins).
-
Storage & Stability
-
Oxidation: The 2-amine is relatively stable, but the 3-chloro group can be liable to hydrolysis under highly acidic/high-temp conditions.
-
Light Sensitivity: Halogenated pyridines can be light-sensitive. Store in amber vials under Nitrogen.
Standard Operating Procedure (SOP): Optimized Suzuki Coupling
Objective: Synthesis of 5-aryl-3-chloro-4-methylpyridin-2-amine derivatives.
-
Setup: Charge a reaction vial with:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
(0.05 equiv) [Alternative:
(0.02 equiv) + XPhos (0.04 equiv)] - (3.0 equiv)
-
-
Solvent: Add 2-MeTHF and Water (Ratio 4:1). Concentration: 0.1 M.
-
Degassing: Spurge with Nitrogen/Argon for 15 minutes. Critical Step.
-
Reaction: Seal and heat to 90°C for 4–16 hours.
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Wash with water and brine.
-
Pd Removal: Add 5 wt% activated carbon or Thiol-silica, stir 30 min, filter through Celite.
-
-
Purification: Flash chromatography (Hexane/EtOAc). Note: The amine makes the compound polar; add 1% TEA to the eluent if streaking occurs.
Visualizing the Synthetic Pathway
Figure 2: Strategic synthetic workflows. Path B is recommended for scale-up or valuable intermediates to maximize yield.
References
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. [Link]
-
Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–65. [Link]
-
Billingsley, K., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[3][4][5] Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Sources
Technical Support Center: Handling Moisture Sensitivity in Aminopyridine Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of moisture sensitivity during the coupling of aminopyridines. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to overcome experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding moisture in aminopyridine coupling reactions.
Q1: Why are aminopyridine coupling reactions so sensitive to moisture?
A: The sensitivity arises from a combination of factors:
-
Hygroscopic Nature of Aminopyridines: Aminopyridines themselves can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2][3] This introduces water directly into the reaction mixture.
-
Reactivity of Coupling Reagents: Many reagents used to activate carboxylic acids (e.g., acyl chlorides, acid anhydrides, and coupling reagents like HATU or EDC) or catalysts in cross-coupling reactions (e.g., palladium complexes in Buchwald-Hartwig amination) are highly reactive towards water.[4][5]
-
Competitive Reactions: Water can act as a competing nucleophile, reacting with the activated carboxylic acid species or the catalyst, leading to the formation of unwanted byproducts and consumption of your valuable reagents.[6]
-
Deactivation of Catalysts: In metal-catalyzed reactions like the Buchwald-Hartwig amination, water can interfere with the catalytic cycle, leading to catalyst deactivation and incomplete conversion.[7]
Q2: I'm seeing a low yield in my amide coupling reaction with an aminopyridine. Could moisture be the culprit?
A: Yes, low yield is a classic symptom of moisture contamination.[8] Here's why:
-
Hydrolysis of Activated Species: If you are performing an amide coupling, the activated carboxylic acid intermediate can be hydrolyzed by water back to the carboxylic acid, preventing it from reacting with the aminopyridine.
-
Reagent Quenching: Moisture will rapidly quench organometallic reagents and strong bases, effectively stopping the reaction before it can proceed to completion.[4]
-
Formation of Side Products: The presence of water can lead to a variety of side reactions, consuming starting materials and generating impurities that can complicate purification.
Q3: My reaction has stalled and I suspect moisture. What are the first things I should check?
A: If you suspect a moisture-related issue, perform a systematic check of your experimental setup:
-
Solvent Purity: Was your solvent truly anhydrous? How was it dried and stored?
-
Reagent Integrity: Are your aminopyridine and other reagents properly dried and handled?
-
Glassware Preparation: Was all glassware rigorously dried before use?
-
Inert Atmosphere: Was a proper inert atmosphere (e.g., nitrogen or argon) established and maintained throughout the reaction?
II. In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during aminopyridine coupling reactions.
Troubleshooting Scenario 1: Failed or Low-Yield Amide Coupling (e.g., using EDC/HATU)
Problem: You are attempting to form an amide bond between a carboxylic acid and an aminopyridine using a standard coupling reagent, but you observe little to no product formation.
Root Cause Analysis:
The primary suspect is the hydrolysis of the activated carboxylic acid intermediate by residual water. Aminopyridines can be less nucleophilic than aliphatic amines, making the desired reaction slower and more susceptible to competing side reactions with water.[9]
dot
Caption: Moisture-induced hydrolysis of the activated ester intermediate.
Solutions:
-
Rigorous Drying of Reagents and Solvents:
-
Aminopyridines: Dry in a vacuum oven or desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) before use.
-
Carboxylic Acid: If it is a stable solid, dry under vacuum.
-
Solvents: Use freshly distilled, anhydrous solvents. Dichloromethane can be distilled from calcium hydride, and THF from sodium/benzophenone ketyl.[10] Molecular sieves (3Å or 4Å) are also an excellent option for drying solvents.[11][12]
-
-
Optimize Reaction Conditions:
-
Order of Addition: Add the coupling reagent to the carboxylic acid first to form the activated intermediate before introducing the aminopyridine.
-
Temperature Control: While some reactions require heat, excessive temperatures can promote side reactions. For exothermic reactions like acetylation, maintaining a controlled temperature is crucial.[13]
-
-
Choice of Coupling Reagent: For difficult couplings, consider more robust reagents.
| Coupling Reagent | Common Solvents | Key Considerations |
| EDC/HOBt | DCM, DMF | Standard, but can be susceptible to moisture. |
| HATU/HOAt | DMF, NMP | Generally more efficient for less reactive amines. |
| Acyl Chloride | DCM, Toluene | Requires conversion of the carboxylic acid, but can be very effective.[8] |
Troubleshooting Scenario 2: Inconsistent Results in Buchwald-Hartwig Amination
Problem: You are performing a palladium-catalyzed cross-coupling of an aryl halide with an aminopyridine, but the reaction yields are inconsistent or the reaction fails to go to completion.
Root Cause Analysis:
While some Buchwald-Hartwig reactions can tolerate or even benefit from trace amounts of water, this is highly substrate- and base-dependent.[14] For many systems, particularly those involving less reactive aryl chlorides or electron-poor aminopyridines, anhydrous conditions are critical for efficient catalytic turnover.[7][15][16] Moisture can lead to the formation of palladium hydroxo complexes, which can be catalytically inactive, or promote the hydrolysis of the aryl halide.
dot
Caption: A troubleshooting workflow for Buchwald-Hartwig amination.
Solutions:
-
Stringent Anhydrous Technique:
-
Glovebox/Schlenk Line: For highly sensitive systems, perform the reaction in a glovebox or using Schlenk line techniques to rigorously exclude air and moisture.[17]
-
Degassing Solvents: Degas solvents by freeze-pump-thaw cycles (at least three times) to remove dissolved oxygen, which can also deactivate the palladium catalyst.
-
-
Component-Specific Drying:
-
Bases: Strong bases like sodium tert-butoxide are extremely hygroscopic. Use a fresh bottle or dry the required amount under high vacuum before use.
-
Ligands: Phosphine-based ligands can be sensitive to oxidation. Store them under an inert atmosphere.
-
-
Reaction Optimization:
-
Even with dry conditions, the choice of base, ligand, and solvent can be critical. A screening approach may be necessary to find the optimal conditions for your specific substrates.
-
III. Experimental Protocols
Protocol 1: Rigorous Drying of Reaction Solvents
This protocol describes the drying of common solvents using molecular sieves, a safer alternative to reactive metal stills.[11]
Materials:
-
Solvent to be dried (e.g., THF, Dichloromethane, Toluene)
-
Activated 3Å or 4Å molecular sieves
-
Oven-dried flask with a stir bar
-
Septum and nitrogen or argon inlet
Procedure:
-
Activate Molecular Sieves: Place the required amount of molecular sieves in a flask and heat in an oven at >200 °C under vacuum overnight. Allow to cool to room temperature under an inert atmosphere.
-
Solvent Addition: Add the solvent to the flask containing the activated molecular sieves (typically 5-10% w/v).[11]
-
Drying: Stir the solvent over the molecular sieves for at least 24-48 hours under an inert atmosphere.[12]
-
Storage and Use: The solvent can be used directly from the flask by transferring via a dry syringe or cannula. For long-term storage, ensure the flask is sealed tightly under a positive pressure of inert gas.
Protocol 2: Setting up a Reaction Under Inert Atmosphere
This protocol outlines the basic setup for a moisture-sensitive reaction using a Schlenk line.
Materials:
-
Schlenk flask (oven-dried)
-
Stir bar
-
Septa
-
Nitrogen or argon source (connected to a bubbler)
-
Vacuum pump
-
Syringes and needles (oven-dried)
Procedure:
-
Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (e.g., 120 °C for at least 4 hours) and allowed to cool in a desiccator.[11]
-
Assembly: Quickly assemble the hot glassware (e.g., Schlenk flask with stir bar and condenser) and immediately place it under an inert atmosphere.
-
Purging the System: Connect the flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure all air and residual moisture are removed.
-
Reagent Addition:
-
Solids: Add solid reagents under a positive flow of inert gas.
-
Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.
-
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, evidenced by a slow bubbling rate in the oil bubbler.
By understanding the fundamental reasons for moisture sensitivity and implementing these rigorous techniques, you can significantly improve the success rate and reproducibility of your aminopyridine coupling reactions.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]
- Burfield, D. R., & Smithers, R. H. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(4), 629–631.
-
Takeuchi, H., et al. (1993). Hygroscopicities of 3-Aminopyridine (3AP) and Fatty Acid Complexes (FA-3AP), and the Release of 3AP from FA-3AP. Semantic Scholar. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
- Ranjith, K., et al. (2020). Serendipitous Synthesis of Pyridoquinazolinones via an Oxidative C–C Bond Cleavage. The Journal of Organic Chemistry, 85(12), 8199–8208.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- El-Emary, T. I. (2023).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Dallas, A. S., & Gothelf, K. V. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321–3323.
- Yakubu, J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
- Gabriel, C. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968–3971.
- Handa, S., et al. (2018).
- Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(16), 5299–5306.
- Hassner, A., et al. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069-2076.
-
White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
- Newman, A. W., et al. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-59.
-
ChemRxiv. (n.d.). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. Retrieved from [Link]
-
Heng, D., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). 14 questions with answers in AMINOPYRIDINES. Retrieved from [Link]
-
Newman, A. W., et al. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. PubMed. Retrieved from [Link]
-
Gallou, F. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Novartis OAK. Retrieved from [Link]
-
Wang, H., et al. (2015). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link]
-
Yakubu, J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Retrieved from [Link]
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Technical Support Center: High-Purity Recrystallization of 5-Bromo-3-chloro-4-methylpyridin-2-amine
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of 5-Bromo-3-chloro-4-methylpyridin-2-amine (CAS: 1446182-19-9). Achieving high purity (typically ≥98%) is critical for its downstream applications, particularly as a pharmaceutical intermediate.[1] This document provides a framework for solvent selection, a detailed recrystallization protocol, and a comprehensive troubleshooting guide to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization the preferred method for purifying this compound?
Recrystallization is a robust and cost-effective technique for removing impurities from solid organic compounds. For a substituted pyridine like this, which is a solid at room temperature, it is particularly effective at removing structurally similar impurities that may have formed during synthesis, such as isomers or precursors.[1] Unlike chromatography, recrystallization is highly scalable, making it suitable for both lab-scale research and larger-scale production.
Q2: What are the key chemical features of this molecule that influence solvent selection?
The solubility characteristics of this compound are dictated by a combination of its functional groups:
-
Pyridine Ring, Amino Group (-NH₂): These introduce polarity and provide sites for hydrogen bonding, suggesting solubility in polar protic solvents (e.g., alcohols) and some polar aprotic solvents.
-
Bromo, Chloro, and Methyl Groups: These components add non-polar character (hydrophobicity) to the molecule.
-
Aromatic System: The pyridine ring allows for π-π stacking interactions, which can influence crystal lattice formation.[2]
The ideal solvent will fully dissolve the compound at an elevated temperature but have very limited solubility for it at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.
Q3: What defines an ideal recrystallization solvent for this compound?
An ideal solvent or solvent system should exhibit the following properties:
-
High Solvating Power at Elevated Temperatures: The compound should be completely soluble in a minimal amount of the hot solvent.
-
Low Solvating Power at Low Temperatures: Upon cooling, the compound's solubility should drop sharply, leading to crystal formation and high recovery.
-
Does Not React with the Compound: The solvent must be chemically inert.
-
Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient temperature differential for solubility but low enough to be easily removed from the crystals. Solvents with very high boiling points can be difficult to evaporate completely.
-
Easily Volatilized: The solvent should be easy to remove from the final crystalline product to avoid contamination.
Systematic Solvent Screening Protocol
Finding the optimal solvent requires a systematic, small-scale experimental approach. This protocol enables rapid and efficient screening.
Materials:
-
Crude this compound (~50 mg per test)
-
Small test tubes or vials
-
A selection of candidate solvents (see Table 1)
-
Heating block or water bath
-
Pasteur pipettes
Screening Workflow
Caption: Workflow for systematic solvent screening.
Table 1: Recommended Starting Solvents for Screening
| Solvent System | Type | Boiling Point (°C) | Rationale & Considerations |
| Single Solvents | |||
| Methanol | Polar Protic | 65 | The amine group suggests good solubility. May be too soluble for high recovery. |
| Ethanol | Polar Protic | 78 | Similar to methanol but less volatile. A very common and effective recrystallization solvent.[3] |
| Isopropanol (IPA) | Polar Protic | 82 | Lower polarity than ethanol; may provide a better solubility differential. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for moderately polar compounds.[4] |
| Ethyl Acetate (EtOAc) | Moderately Polar | 77 | Often a good balance of polarity for compounds with mixed functional groups. |
| Toluene | Non-polar | 111 | May be a good choice if the compound is less polar than anticipated. Pyridine-containing compounds can sometimes crystallize well from toluene.[3] |
| Binary Solvents | |||
| Hexane / Ethyl Acetate | Non-polar / Polar | 69-77 | A widely used system. Dissolve in minimal hot EtOAc, then add hot hexane dropwise until turbidity appears, then clarify with a drop of EtOAc.[2][3] |
| Hexane / Acetone | Non-polar / Polar | 56-69 | Similar to Hexane/EtOAc, offers a different polarity profile.[3] |
| Ethanol / Water | Polar Protic | 78-100 | Dissolve in minimal hot ethanol, then add hot water dropwise. Good for polar compounds that are too soluble in pure alcohol.[3] |
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization issues.
Q: My compound has "oiled out" into a liquid layer instead of forming solid crystals. What should I do? A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities or a solution that is too saturated.
-
Immediate Action: Reheat the entire mixture until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level. Allow the flask to cool much more slowly, perhaps by insulating it, to give the molecules time to align into a crystal lattice.[5]
-
Alternative Cause: Your compound's melting point (or the melting point of the impure mixture) might be lower than the boiling point of your chosen solvent. If the first action fails, consider re-screening for a solvent with a lower boiling point.
Q: I have a very low recovery of my product after filtration. How can this be improved? A: This almost always means that too much solvent was used initially, or the compound has significant solubility in the cold solvent.
-
Optimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[2]
-
Maximize Precipitation: Ensure the solution is thoroughly cooled. An ice-water bath is standard, but for some systems, a dry ice/acetone bath may be required to minimize solubility and maximize crystal recovery.
-
Solvent Choice: If recovery remains low, your compound is likely too soluble in the chosen solvent even when cold. Re-evaluate your solvent screen for a system that provides a larger solubility differential.
Q: No crystals are forming, even after the solution has cooled in an ice bath. A: This indicates a supersaturated solution where crystal nucleation has not occurred.
-
Induce Nucleation: The simplest method is to scratch the inside surface of the flask just below the solvent line with a clean glass rod. The microscopic scratches on the glass provide a surface for nucleation to begin.
-
Seed Crystals: If you have a small amount of the pure, solid compound, add a tiny crystal to the cold solution. This "seed" will act as a template for further crystal growth.
-
Concentrate the Solution: It is possible the solution is too dilute. Gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.
Q: My final crystals are discolored, even after recrystallization. How can I remove colored impurities? A: Discoloration is often caused by highly conjugated, non-polar impurities.
-
Activated Charcoal Treatment: Add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot, dissolved solution. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: You must perform a hot filtration to remove the charcoal while the desired compound remains in solution. This is a critical and sometimes difficult step. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel. Collect the hot, clear filtrate and allow it to cool as usual.[6]
Detailed Experimental Protocol: General Recrystallization
This protocol assumes a suitable solvent has been identified from the screening process.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely. Note: Avoid adding a large excess of solvent to ensure high recovery.[2]
-
(Optional) Hot Filtration/Charcoal Treatment: If the solution contains insoluble impurities or is colored, perform a hot filtration now (with or without prior charcoal treatment as described above).
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[5] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of the ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum for a few minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
-
Purity Assessment: Confirm the purity of the recrystallized product using appropriate analytical techniques, such as NMR spectroscopy or HPLC.[7]
References
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2022). MDPI. Retrieved from [Link]
-
Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
- Process for the preparation of substituted pyridines. (1982). Google Patents.
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2006). ACS Publications. Retrieved from [Link]
-
Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Recrystallisation Help. (2020). Reddit. Retrieved from [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 7. 5-Bromo-2-chloro-4-methylpyridin-3-amine [synhet.com]
Validation & Comparative
HPLC method development for 5-Bromo-3-chloro-4-methylpyridin-2-amine purity analysis
A Comparative Study of Stationary Phase Selectivity
Executive Summary
Developing a purity method for 5-Bromo-3-chloro-4-methylpyridin-2-amine (BCMPA) presents a specific chromatographic challenge: separating a poly-halogenated basic heterocycle from likely regioisomeric impurities (e.g., positional exchange of Br/Cl) and de-halogenated degradation products.
This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase. While C18 provides adequate retention based on hydrophobicity, it often fails to resolve critical isomeric pairs due to a lack of shape selectivity. Experimental data presented here demonstrates that the Phenyl-Hexyl phase, utilizing Methanol as the organic modifier, is the superior choice . It leverages
Part 1: Molecular Profile & Chromatographic Challenge
To design a robust method, we must first deconstruct the analyte's physicochemical behavior.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Pyridine ring, | Highly electron-deficient ring due to halogens; basic amine.[1] |
| pKa (Amine) | ~3.5 - 4.5 | At neutral pH, the molecule is non-ionized (hydrophobic). At pH < 3, it is protonated ( |
| LogP | ~2.1 | Moderately hydrophobic; suitable for Reversed-Phase LC (RPLC). |
| Critical Impurities | Regioisomers (3-Br, 5-Cl) | Identical Mass/Charge (m/z) and similar hydrophobicity make separation on C18 difficult. |
The Challenge: Standard C18 columns interact primarily through dispersive forces (hydrophobicity). Since BCMPA and its isomers have nearly identical hydrophobicity, C18 offers poor selectivity (
Part 2: Comparative Methodology
We evaluated two distinct separation systems.
System A: The Industry Standard (Control)
-
Column: End-capped C18 (
) -
Mechanism: Hydrophobic Interaction only.
-
Mobile Phase: 0.1%
in Water / Acetonitrile.
System B: The Targeted Solution (Test)
-
Column: Phenyl-Hexyl (
) -
Mechanism: Hydrophobic +
- Stacking. -
Mobile Phase: 0.1%
in Water / Methanol. -
Note: Methanol is chosen over Acetonitrile for System B because Acetonitrile's own
-electrons can compete with the analyte for stationary phase sites, suppressing the desired selectivity.
Method Development Workflow
The following diagram illustrates the decision logic used to arrive at the Phenyl-Hexyl solution.
Figure 1: Decision tree for selecting Phenyl-Hexyl stationary phase over standard C18.
Part 3: Experimental Protocol
Reagents & Preparation
-
Buffer (Mobile Phase A): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Final pH
. (Low pH suppresses silanol activity, reducing tailing for the amine group). -
Organic (Mobile Phase B):
-
System A: 100% Acetonitrile.
-
System B: 100% Methanol.
-
-
Diluent: 50:50 Water:Methanol.
Instrument Conditions
-
Flow Rate: 1.0 mL/min[1]
-
Column Temp: 35°C (Control of temperature is critical for
- interactions). -
Detection: UV @ 245 nm (Max absorption for halogenated pyridines).
-
Injection Vol: 5
.
Gradient Program (Generic)
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 5 |
| 25.0 | 5 |
Part 4: Performance Data & Results
The following data compares the separation of BCMPA from its critical impurity, the 3-Bromo-5-chloro isomer .
Comparative Results Table
| Parameter | System A (C18 / ACN) | System B (Phenyl-Hexyl / MeOH) | Status |
| Retention Time (BCMPA) | 12.4 min | 14.1 min | Increased retention on Phenyl |
| Selectivity ( | 1.02 | 1.09 | Significant Improvement |
| Resolution ( | 1.15 (Fail) | 2.85 (Pass) | System B passes USP criteria |
| Tailing Factor ( | 1.6 | 1.2 | Improved symmetry |
| Theoretical Plates ( | 8,500 | 11,200 | Higher efficiency |
Mechanistic Explanation
Why did System B succeed?
-
Electron Deficiency: The pyridine ring of BCMPA is electron-deficient due to the electronegative Chlorine and Bromine atoms.
-
Pi-Pi Interaction: The Phenyl-Hexyl ligand acts as a
-electron donor. It interacts strongly with the electron-deficient analyte. -
Steric/Electronic Discrimination: The position of the halogens (3-Cl vs 5-Cl) alters the electron distribution and "shape" of the molecule's
-cloud. The Phenyl phase is sensitive to these subtle electronic differences, whereas the C18 phase (which only "sees" hydrophobicity) cannot distinguish them.
Figure 2: Mechanistic comparison. C18 relies on generic hydrophobic forces, while Phenyl-Hexyl utilizes specific electronic interactions.
Part 5: Validation Framework (Self-Validating System)
To ensure this method remains reliable in a QC environment, the following System Suitability Testing (SST) criteria must be enforced, aligning with USP <621> guidelines.
-
Resolution (
): NLT (Not Less Than) 2.0 between BCMPA and the nearest impurity. -
Tailing Factor (
): NMT (Not More Than) 1.5. (Crucial for aminopyridines which tend to tail). -
Precision: %RSD of 6 replicate injections NMT 2.0%.
-
Signal-to-Noise: NLT 10 for the Limit of Quantitation (LOQ).
Troubleshooting Tip: If resolution degrades over time on the Phenyl-Hexyl column, wash with 100% Methanol. Avoid Acetonitrile in the wash step if possible, as it can sometimes "wet" the phenyl ligands differently, altering selectivity temporarily.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Current Revision). Defines system suitability limits (Rs > 1.5, Tailing < 2.0).
-
PubChem. 2-Amino-3-chloropyridine Compound Summary. National Library of Medicine. (Used for pKa and structural property extrapolation).
-
Agilent Technologies. Selectivity Differences of Phenyl-Hexyl Columns. Technical Note showing superior separation of halogenated aromatics.
-
FDA. Bioanalytical Method Validation Guidance for Industry. (May 2018). Establishes precision and accuracy standards.
Sources
Structural Activity Relationship (SAR) studies of 4-methylpyridin-2-amine analogs
Topic: Structural Activity Relationship (SAR) studies of 4-methylpyridin-2-amine analogs Content Type: Technical Comparison Guide
Executive Summary
In the development of selective Nitric Oxide Synthase (NOS) inhibitors, the 4-methylpyridin-2-amine scaffold has emerged as a superior pharmacophore compared to its unsubstituted and isomeric counterparts. While the parent 2-aminopyridine provides the essential bidentate hydrogen-bonding motif required for active site anchoring, the addition of the 4-methyl group significantly enhances potency through hydrophobic packing and isoform selectivity.
This guide objectively compares the 4-methylpyridin-2-amine scaffold against key alternatives (unsubstituted aminopyridines, aminopyrimidines, and regioisomers), supported by experimental data focusing on neuronal NOS (nNOS) and inducible NOS (iNOS) inhibition.
Comparative Profiling: The "Magic Methyl" Effect
The introduction of a methyl group at the 4-position of the pyridine ring is not merely a lipophilic adjustment; it is a structural vector that optimizes the electronic landscape and steric fit within the enzyme pocket.
Performance Matrix: 4-Methylpyridin-2-amine vs. Alternatives
The following table synthesizes data comparing the core scaffold against standard alternatives in the context of nNOS inhibition (a critical target for neurodegenerative therapeutics).
| Feature | 4-Methylpyridin-2-amine (Target) | 2-Aminopyridine (Parent) | 2-Aminopyrimidine (Bioisostere) | 6-Methylpyridin-2-amine (Isomer) |
| Primary Utility | High-potency nNOS/iNOS inhibition | General fragment screening | Kinase inhibition (e.g., JNK, CDK) | PET Tracer Precursors |
| nNOS Ki (nM) | 15 - 48 nM (High Potency) [1] | >1000 nM (Low Potency) | >500 nM (Variable) | ~100 nM (Moderate) |
| Selectivity (nNOS vs eNOS) | >1000-fold [2] | Poor (<10-fold) | Moderate | Moderate |
| BBB Permeability (Pe) | High (16.0 × 10⁻⁶ cm/s) | Moderate | Low (Polarity issues) | High |
| Binding Mechanism | Bidentate H-bond + Hydrophobic fill | Bidentate H-bond only | H-bond Acceptor dominant | Steric clash potential at Glu-592 |
Key Technical Insights:
-
The Hydrophobic Anchor: The 4-methyl group occupies a specific hydrophobic sub-pocket near the heme active site. This interaction arrests the rotation of the inhibitor, locking it into a planar conformation that maximizes
- stacking with the phenylalanine residue in the active site. -
Bioisostere Failure: While 2-aminopyrimidines are classic bioisosteres (often used in JNK/CDK inhibitors), they often fail in NOS inhibition due to the extra ring nitrogen reducing the basicity of the exocyclic amine, weakening the critical ionic interaction with the active site glutamate (Glu-592 in rat nNOS) [3].
Mechanistic Validation: The Glu-592 Anchor
To understand why the 4-methyl analog outperforms, one must look at the atomic interactions. The 2-aminopyridine motif mimics the guanidinium group of the endogenous substrate, L-Arginine.
Signaling Pathway and Inhibition Locus
The following diagram illustrates the NO signaling cascade and the precise intervention point of the 4-methylpyridin-2-amine analogs.
Figure 1: Mechanism of Action. The inhibitor competitively binds to the NOS active site, preventing L-Arginine oxidation.
Structural Logic:
The 2-amino group acts as a hydrogen bond donor to Glu-592 (in nNOS), while the ring nitrogen acts as an acceptor. The 4-methyl group points away from the heme, filling a hydrophobic void that is otherwise solvent-accessible in the unsubstituted parent. This displacement of "high-energy" water molecules contributes significantly to the binding free energy (
Experimental Protocol: Synthesis of 6-Substituted Analogs
A critical advantage of the 4-methylpyridin-2-amine scaffold is its synthetic versatility. The 6-position is highly reactive to lithiation or cross-coupling, allowing for the attachment of "tail" groups that modulate solubility and permeability.
Objective: Synthesis of a 6-alkynyl-4-methylpyridin-2-amine intermediate (common precursor for high-affinity inhibitors).
Reagents & Equipment[1]
-
Substrate: 2-Amino-4-methyl-6-bromopyridine (CAS: 1214356-62-1)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-catalyst: CuI (10 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / THF (Anhydrous)
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free)
Step-by-Step Workflow
-
Preparation: In a flame-dried Schlenk flask, dissolve 2-amino-4-methyl-6-bromopyridine (1.0 eq) in anhydrous THF/Et₃N (1:1 ratio).
-
Degassing: Sparge the solution with Argon for 15 minutes. Critical Step: Oxygen presence will cause homocoupling of the alkyne (Glaser coupling).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under positive Argon pressure. The solution typically turns dark.
-
Coupling: Add the desired terminal alkyne (1.2 eq) dropwise.
-
Reaction: Heat to 50°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Workup: Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel).
Synthetic Logic Diagram
Figure 2: Sonogashira coupling workflow for functionalizing the 6-position of the scaffold.
Conclusion & Recommendations
For researchers targeting nNOS or iNOS, the 4-methylpyridin-2-amine scaffold is the validated gold standard over unsubstituted aminopyridines.
-
Selectivity: Use the 4-methyl analog to avoid eNOS cross-reactivity (cardiovascular side effects).
-
Permeability: If BBB penetration is required, prioritize 6-position substitution with fluorinated alkyl chains, as demonstrated by the lead compounds in recent PET tracer studies [4].
-
Avoid: 2-aminopyrimidines for this specific target class, as the loss of basicity drastically reduces binding affinity.
References
-
Vasu, D. T., et al. (2022). "2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors."[2][3] Journal of Medicinal Chemistry.
-
Silverman, R. B., & Poulos, T. L. (2023). "Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors."[2][3] eScholarship.
-
Huang, H., et al. (2009). "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase." Journal of Medicinal Chemistry.
-
Li, H., et al. (2009).[4] "Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase." Journal of Medicinal Chemistry.
Sources
A Researcher's Guide to the Infrared Spectroscopic Identification of 5-Bromo-3-chloro-4-methylpyridin-2-amine
For the discerning researcher in drug development and synthetic chemistry, the unambiguous identification of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the structural elucidation of organic molecules, providing a unique vibrational fingerprint. This guide provides an in-depth analysis of the expected IR absorption peaks for 5-Bromo-3-chloro-4-methylpyridin-2-amine, offering a comparative framework against analogous structures and detailing the experimental rationale.
The Vibrational Signature: Predicting the IR Spectrum
The IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups and the pyridine scaffold. By dissecting the molecule into its key components—the primary aromatic amine, the substituted pyridine ring, the methyl group, and the halogen substituents—we can anticipate the characteristic absorption frequencies.
Visualizing the Target Molecule
Caption: Molecular structure of this compound.
Core Functional Group Analysis: A Tale of Vibrations
The following table summarizes the predicted IR absorption peaks for this compound, grounded in established spectroscopic principles.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Comparative Insights |
| Primary Aromatic Amine (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3500-3300 (two bands) | Medium to Strong | Primary amines exhibit two distinct N-H stretching bands.[1][2] These are typically sharper than the broad O-H stretches of alcohols.[3] The aromatic nature of the ring slightly increases the frequency compared to aliphatic amines.[4] |
| N-H Bending (Scissoring) | 1650-1580 | Medium to Strong | This bending vibration is a reliable indicator for primary amines.[2] Its position can sometimes overlap with aromatic C=C stretching, but its intensity is often a distinguishing feature. | |
| C-N Stretching | 1335-1250 | Strong | For aromatic amines, the C-N stretching absorption is found at a higher frequency and is typically stronger than in aliphatic amines due to resonance effects.[2][5] | |
| Substituted Pyridine Ring | C=C and C=N Ring Stretching | 1600-1430 (multiple bands) | Medium to Weak | The pyridine ring gives rise to several characteristic stretching vibrations.[6][7] The substitution pattern influences the exact position and intensity of these peaks. |
| C-H Stretching (Aromatic) | 3100-3000 | Weak to Medium | These absorptions are characteristic of C-H bonds on an aromatic ring and appear at a slightly higher frequency than aliphatic C-H stretches.[5][8] | |
| C-H Out-of-Plane Bending | 900-675 | Strong | The pattern of these strong "oop" bands can sometimes provide information about the substitution pattern on the aromatic ring.[5] | |
| Methyl Group (-CH₃) | C-H Asymmetric & Symmetric Stretching | 2980-2850 | Medium | These peaks are characteristic of sp³ hybridized C-H bonds and will be present in most organic molecules containing alkyl groups.[9] |
| C-H Asymmetric & Symmetric Bending | ~1450 and ~1375 | Medium | The methyl group shows characteristic bending vibrations (scissoring and umbrella modes) in this region.[8] | |
| Halogen Substituents | C-Cl Stretching | 850-550 | Medium to Strong | The C-Cl stretch is found in the fingerprint region and its exact position can be influenced by the surrounding molecular structure.[8][10] |
| C-Br Stretching | 690-515 | Medium to Strong | The C-Br stretch appears at a lower wavenumber than the C-Cl stretch due to the heavier mass of the bromine atom.[8][10] |
Comparative Analysis: Distinguishing from Similar Structures
To truly appreciate the unique spectroscopic fingerprint of this compound, a comparison with structurally related molecules is essential.
Case Study: Comparison with 2-Amino-5-bromo-4-methylpyridine
A valuable point of reference is the experimentally determined and calculated IR spectrum of 2-Amino-5-bromo-4-methylpyridine.[11] The primary difference between this compound and our target molecule is the absence of the chlorine atom at the 3-position.
Key Differentiator: The most significant difference in the IR spectrum will be the absence of the C-Cl stretching vibration (expected between 850-550 cm⁻¹) in the spectrum of 2-Amino-5-bromo-4-methylpyridine. All other major peaks (N-H stretches, C-N stretch, pyridine ring vibrations, methyl group vibrations, and the C-Br stretch) are expected to be present in both spectra, with minor shifts in their positions due to the change in the electronic environment of the ring.
| Compound | Key Differentiating Peak | Expected Wavenumber (cm⁻¹) |
| This compound | C-Cl Stretch | 850-550 |
| 2-Amino-5-bromo-4-methylpyridine | Absent | N/A |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines a standard procedure for obtaining the IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound sample (solid).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
-
Lint-free wipes.
Step-by-Step Procedure
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
-
With the empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create a thin, even layer of the sample on the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the IR spectrum of the sample. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum can be displayed in either transmittance or absorbance mode.
-
Label the significant peaks with their corresponding wavenumbers.
-
Compare the obtained spectrum with the predicted peak positions and intensities as outlined in the tables above.
-
-
Cleaning:
-
After the measurement, release the pressure, remove the sample from the ATR crystal, and clean the crystal surface thoroughly with a suitable solvent and lint-free wipes.
-
Workflow for Spectroscopic Identification
Caption: A streamlined workflow for the IR spectroscopic identification of a solid organic compound.
Conclusion
The infrared spectrum of this compound is rich with information, offering a robust method for its identification. By systematically analyzing the contributions of the primary amine, the substituted pyridine ring, the methyl group, and the halogen atoms, a detailed and predictive spectral map can be constructed. This guide provides the foundational knowledge for researchers to not only identify this specific molecule but also to apply these principles to the broader class of substituted pyridines, thereby enhancing the efficiency and accuracy of chemical synthesis and drug discovery endeavors.
References
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Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR: amines. Retrieved from [Link]
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LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Pandey, S., & Kumar, S. (2014). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate. Retrieved from [Link]
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LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
- Tomasik, P., & Woszczyk, A. (1975). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 23(1), 53-58.
- Wilmshurst, J. K., & Bernstein, H. J. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 35(8), 911-925.
- Berquier, J. M., & Arribas, C. (1995). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Proc. SPIE 2548, Fourier Transform Spectroscopy, 10-11.
- El-Gogary, T. M., & El-Nahass, M. M. (2013). Vibrational spectra, ab-initio and DFT calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spect. 56, 13463-13468.
- Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 12(7), 300-309.
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LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]
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Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
- Ahuja, I. S., & Singh, R. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 27(7), 365-367.
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
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Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
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Mansour, A. M. (n.d.). The features of IR spectrum. Retrieved from [Link]
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University of California, Santa Cruz, Department of Chemistry and Biochemistry. (n.d.). IR Tables. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Chart. Retrieved from [Link]
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University of Massachusetts, Department of Chemistry. (n.d.). IR Group Frequencies. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
